Vorapaxar sulfate is a synthetic compound that acts as a potent and selective antagonist of the protease-activated receptor-1 (PAR-1). [] It plays a crucial role in scientific research, particularly in understanding platelet aggregation and exploring potential therapeutic interventions for thrombotic cardiovascular events. []
Several methods have been explored for the synthesis of Vorapaxar sulfate and its intermediates. One approach involves utilizing D-lactate as the starting material, undergoing steps such as hydroxy protection, reduction, substitution, and hydroxy deprotection to obtain a key intermediate. [] This method is noted for its cost-effectiveness, high selectivity, and good yield, making it suitable for industrial production. []
Another method focuses on the synthesis of a specific Vorapaxar sulfate intermediate (IV) by oxidizing compound III using an oxidizing agent in an organic solvent. [] This method offers advantages like operational simplicity, mild reaction conditions, high conversion rates, and high product purity. []
Furthermore, the synthesis of another crucial intermediate, 1 intermediate aldehyde (formula I), has been explored. [] This process utilizes a compound (formula III) and another compound (formula IV) to create an intermediate (formula II), which undergoes catalytic hydrogenation reduction to yield the desired 1 intermediate aldehyde (formula I). [] This approach leverages a stable active ester intermediate, offering higher stability and facilitating quality control during synthesis. []
Vorapaxar sulfate functions by competitively inhibiting thrombin from activating PAR-1, a receptor found on platelets. [] This inhibition effectively reduces platelet aggregation, even when induced by thrombin or thrombin receptor agonist peptide (TRAP). [] This mechanism highlights its role in preventing the formation of blood clots. []
Investigating platelet function: By selectively inhibiting PAR-1, Vorapaxar sulfate serves as a valuable tool to study the role of this receptor in platelet activation and aggregation. [] This knowledge is crucial for understanding the mechanisms underlying thrombosis and bleeding disorders.
Developing antithrombotic therapies: The potent antiplatelet activity of Vorapaxar sulfate makes it a promising candidate for developing novel therapies targeting thrombotic events. [] This is particularly relevant for patients with a history of myocardial infarction or peripheral artery disease, where preventing blood clot formation is critical. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: